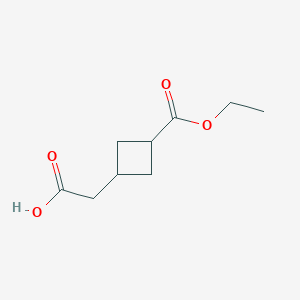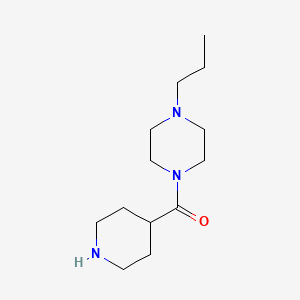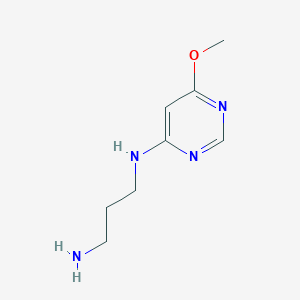![molecular formula C14H21IN2OSi B13335119 7-(((tert-Butyldimethylsilyl)oxy)methyl)-3-iodoimidazo[1,2-a]pyridine](/img/structure/B13335119.png)
7-(((tert-Butyldimethylsilyl)oxy)methyl)-3-iodoimidazo[1,2-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(((tert-Butyldimethylsilyl)oxy)methyl)-3-iodoimidazo[1,2-a]pyridine is a complex organic compound that features an imidazo[1,2-a]pyridine core substituted with a tert-butyldimethylsilyloxy group and an iodine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(((tert-Butyldimethylsilyl)oxy)methyl)-3-iodoimidazo[1,2-a]pyridine typically involves multiple steps, starting from commercially available precursors. One common approach involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of imidazole and dimethylformamide (DMF) as a solvent . The iodination of the imidazo[1,2-a]pyridine core can be achieved using iodine or other iodinating agents under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of flow microreactor systems for efficient and scalable synthesis .
Chemical Reactions Analysis
Types of Reactions
7-(((tert-Butyldimethylsilyl)oxy)methyl)-3-iodoimidazo[1,2-a]pyridine can undergo various types of chemical reactions, including:
Oxidation: The tert-butyldimethylsilyloxy group can be oxidized under specific conditions.
Reduction: The iodine atom can be reduced to form different derivatives.
Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), osmium tetroxide (OsO4).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Organolithium reagents, Grignard reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
7-(((tert-Butyldimethylsilyl)oxy)methyl)-3-iodoimidazo[1,2-a]pyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 7-(((tert-Butyldimethylsilyl)oxy)methyl)-3-iodoimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The tert-butyldimethylsilyloxy group can act as a protecting group, allowing for selective reactions at other sites on the molecule . The iodine atom can participate in halogen bonding and other interactions that influence the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
(tert-Butyldimethylsilyloxy)acetaldehyde: A versatile reagent used in synthetic glycobiology.
3-(tert-Butyldimethylsiloxy)propionaldehyde: Used in various organic synthesis applications.
7-([tert-Butyldimethylsilyl]oxy)methyl-7-(methylsulfanyl)bicyclo[2.2.1]hept-5-en-2-one: Another compound featuring a tert-butyldimethylsilyloxy group.
Uniqueness
7-(((tert-Butyldimethylsilyl)oxy)methyl)-3-iodoimidazo[1,2-a]pyridine is unique due to its combination of an imidazo[1,2-a]pyridine core with both a tert-butyldimethylsilyloxy group and an iodine atom.
Properties
Molecular Formula |
C14H21IN2OSi |
|---|---|
Molecular Weight |
388.32 g/mol |
IUPAC Name |
tert-butyl-[(3-iodoimidazo[1,2-a]pyridin-7-yl)methoxy]-dimethylsilane |
InChI |
InChI=1S/C14H21IN2OSi/c1-14(2,3)19(4,5)18-10-11-6-7-17-12(15)9-16-13(17)8-11/h6-9H,10H2,1-5H3 |
InChI Key |
FJARQVXKYOJNJA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=CC2=NC=C(N2C=C1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


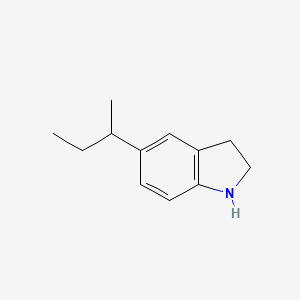
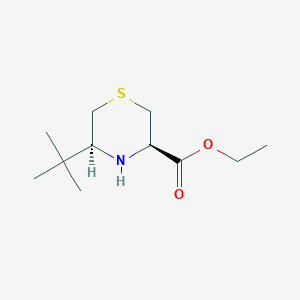
![7-Bromo-2-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13335049.png)
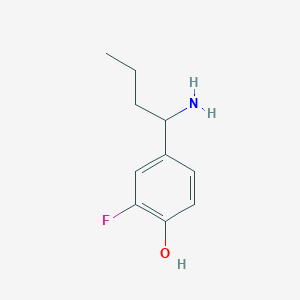
![(1S,3S,4R)-7-(tert-Butoxycarbonyl)-3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B13335068.png)

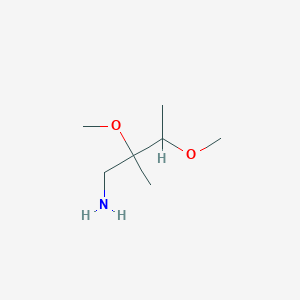
![2-[(But-3-yn-2-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13335094.png)
![[5,5'-Biisobenzofuran]-1,1',3,3'-tetrone, 6,6'-bis(trifluoromethyl)-](/img/structure/B13335102.png)
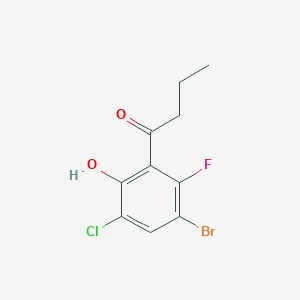
![4,4-Difluoro-N-((S)-3-((1R,3R,5S)-3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl)-1-phenylpropyl)adamantane-1-carboxamide](/img/structure/B13335122.png)
